4-{[(2E,5Z)-5-benzylidene-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid
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Overview
Description
4-{[(2E,5Z)-5-benzylidene-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is conjugated with a benzylidene group and a benzoic acid moiety. The presence of these functional groups imparts significant chemical reactivity and biological activity to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2E,5Z)-5-benzylidene-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid typically involves the condensation of appropriate thiazolidinone derivatives with benzylidene compounds under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the condensation process, followed by purification steps such as recrystallization or chromatography to isolate the pure compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[(2E,5Z)-5-benzylidene-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can introduce various functional groups onto the benzylidene moiety .
Scientific Research Applications
4-{[(2E,5Z)-5-benzylidene-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It exhibits biological activity and is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of 4-{[(2E,5Z)-5-benzylidene-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The thiazolidinone ring can interact with enzymes and proteins, modulating their activity. The benzylidene group can participate in binding interactions with cellular receptors, influencing signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2E,5Z)-5-(4-benzyloxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid
- 4-{[(2E,5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid
- 4-{[(2E,5Z)-5-(4-fluorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid
Uniqueness
The uniqueness of 4-{[(2E,5Z)-5-benzylidene-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications .
Properties
Molecular Formula |
C18H14N2O3S |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-[[(5Z)-5-benzylidene-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid |
InChI |
InChI=1S/C18H14N2O3S/c1-20-16(21)15(11-12-5-3-2-4-6-12)24-18(20)19-14-9-7-13(8-10-14)17(22)23/h2-11H,1H3,(H,22,23)/b15-11-,19-18? |
InChI Key |
WPSYWHOQIUGUSM-MAMKXJJPSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=NC3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CC=C2)SC1=NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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